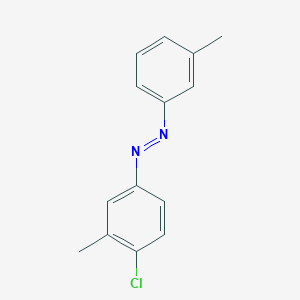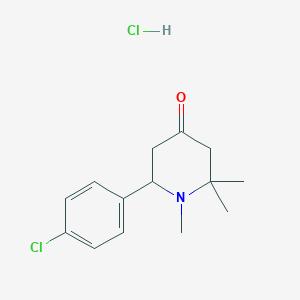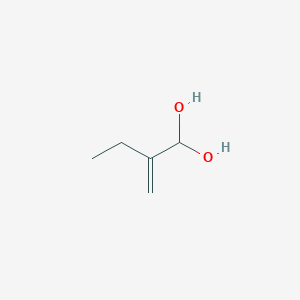![molecular formula C13H11N3O4S B14378237 5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 89683-17-0](/img/structure/B14378237.png)
5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound that belongs to the class of naphtho[2,3-d][1,2,3]triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione typically involves a metal-free domino [3+2] cycloaddition reaction. This method uses easily available starting materials and mild reaction conditions, making it eco-friendly and efficient . The reaction conditions often include the use of azides and alkynes, which undergo cycloaddition to form the triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. Continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst has been explored for similar triazole compounds, offering high yields and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the triazole ring or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, alkynes, and various catalysts such as copper or ruthenium. Reaction conditions typically involve mild temperatures and solvents like acetonitrile or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting dihydroorotate dehydrogenase and inducing reactive oxygen species production.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring enzyme inhibition and cellular pathways.
Mechanism of Action
The mechanism of action of 5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves:
Inhibition of Dihydroorotate Dehydrogenase: This enzyme is crucial for pyrimidine biosynthesis, and its inhibition can disrupt cellular proliferation, making the compound effective against cancer cells.
Induction of Reactive Oxygen Species: This leads to oxidative stress, mitochondrial dysfunction, and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties and biological activities.
Naphthoquinone Derivatives: These compounds have a similar naphthoquinone core and are known for their anticancer and antimicrobial properties.
Uniqueness
5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit dihydroorotate dehydrogenase and induce reactive oxygen species sets it apart from other similar compounds .
Properties
CAS No. |
89683-17-0 |
|---|---|
Molecular Formula |
C13H11N3O4S |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
6,7-dimethyl-5-methylsulfonyl-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C13H11N3O4S/c1-5-4-7-8(13(6(5)2)21(3,19)20)12(18)10-9(11(7)17)14-16-15-10/h4H,1-3H3,(H,14,15,16) |
InChI Key |
QMAJMHXKIWUYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)S(=O)(=O)C)C(=O)C3=NNN=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


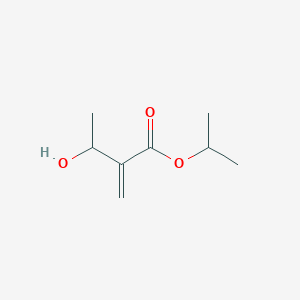
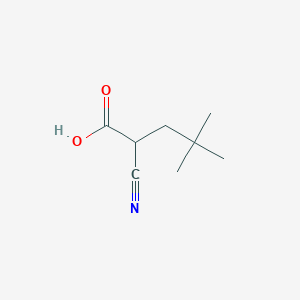

![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
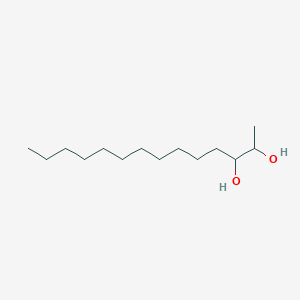
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)
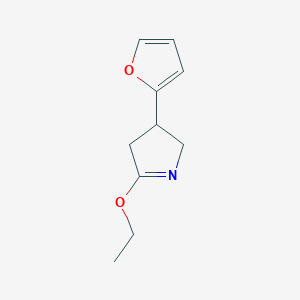
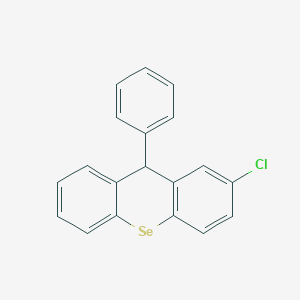
![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
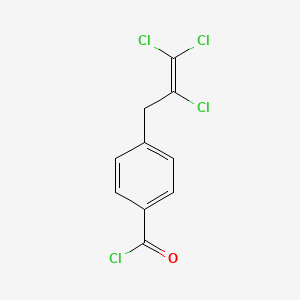
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
